(S)-Oxybutynin
(S)-Oxybutynin
Esoxybutynin is a 4-(diethylamino)but-2-yn-1-ol yhat has S configuration. In contrast to the (R)- enantiomer, esoxybutynin exhibits essentially no anticholinergic activity. It has a role as a muscarinic antagonist, a local anaesthetic and a calcium channel blocker. It is an enantiomer of a (R)-oxybutynin.
Brand Name:
Vulcanchem
CAS No.:
119618-22-3
VCID:
VC0040519
InChI:
InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m1/s1
SMILES:
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Molecular Formula:
C22H31NO3
Molecular Weight:
357.5 g/mol
(S)-Oxybutynin
CAS No.: 119618-22-3
Main Products
VCID: VC0040519
Molecular Formula: C22H31NO3
Molecular Weight: 357.5 g/mol
CAS No. | 119618-22-3 |
---|---|
Product Name | (S)-Oxybutynin |
Molecular Formula | C22H31NO3 |
Molecular Weight | 357.5 g/mol |
IUPAC Name | 4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate |
Standard InChI | InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m1/s1 |
Standard InChIKey | XIQVNETUBQGFHX-JOCHJYFZSA-N |
Isomeric SMILES | CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O |
SMILES | CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Canonical SMILES | CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Description | Esoxybutynin is a 4-(diethylamino)but-2-yn-1-ol yhat has S configuration. In contrast to the (R)- enantiomer, esoxybutynin exhibits essentially no anticholinergic activity. It has a role as a muscarinic antagonist, a local anaesthetic and a calcium channel blocker. It is an enantiomer of a (R)-oxybutynin. |
PubChem Compound | 206530 |
Last Modified | Dec 23 2021 |
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